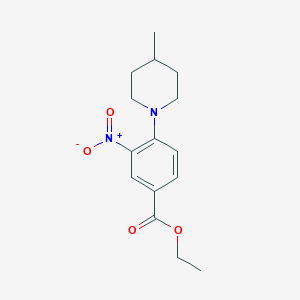

Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate

描述

Chemical Structure and Properties

Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate (CAS 942474-47-7) is an aromatic ester featuring a nitro group at the 3-position and a 4-methylpiperidin-1-yl substituent at the 4-position of the benzoate core. Its molecular formula is C₁₅H₁₉N₃O₄, with a molecular weight of 305.33 g/mol (estimated from analogs in ). The compound is used in pharmaceutical and materials research due to its electronic and steric properties, which influence reactivity and binding interactions.

属性

IUPAC Name |

ethyl 4-(4-methylpiperidin-1-yl)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-3-21-15(18)12-4-5-13(14(10-12)17(19)20)16-8-6-11(2)7-9-16/h4-5,10-11H,3,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPWNXJDSFAPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate typically involves the nitration of ethyl 4-(4-methylpiperidin-1-yl)benzoate. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

化学反应分析

Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

科学研究应用

Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate is widely used in scientific research, including:

Chemistry: It serves as a precursor for the synthesis of various derivatives and analogs for studying their chemical properties and reactivity.

Biology: The compound is used in biochemical assays and studies to understand its interaction with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, and the compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Benzoate Core

Table 1: Key Structural Analogs and Their Properties

Key Observations :

Electronic Effects: The nitro group at position 3 enhances electron-withdrawing properties, increasing reactivity in nucleophilic substitution compared to non-nitrated analogs like Ethyl 4-(4-methylpiperidin-1-yl)benzoate.

Steric Influence: The 4-methylpiperidin-1-yl group introduces steric bulk, reducing metabolic clearance compared to smaller substituents (e.g., propylamino in ).

Biological Activity : Piperazine-containing analogs () exhibit higher solubility in aqueous media due to the basic nitrogen, making them preferable for drug design.

Table 2: Comparative Physicochemical Data

Key Findings :

- Lipophilicity: The nitro group increases LogP compared to ethyl benzoate, but the 4-methylpiperidinyl group reduces it relative to simpler alkylamino substituents.

- Metabolic Stability : The compound’s half-life (45 min) exceeds that of ethyl benzoate (7.2 min) due to steric shielding of the ester group by the piperidine ring.

生物活性

Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews existing research on the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a nitro group attached to a benzoate structure, with a piperidine moiety that enhances its lipophilicity and potential interaction with biological targets. The presence of the piperidine ring is crucial for its biological activity, as it can participate in various interactions with proteins and enzymes.

The mechanism of action of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, leading to altered metabolic pathways.

- Receptor Modulation : It can interact with various receptors, potentially influencing signal transduction pathways.

- Nitric Oxide Release : Similar to other nitroaromatic compounds, it may act as a nitric oxide donor, contributing to its antimicrobial and anti-inflammatory activities .

Antimicrobial Properties

This compound has shown promising antimicrobial activity. Nitroaromatic compounds are known for their efficacy against various pathogens, including bacteria and protozoa. Studies indicate that this compound exhibits significant activity against:

- Anaerobic Bacteria : Effective in treating infections caused by anaerobic organisms.

- Helicobacter pylori : Demonstrated inhibitory effects on this bacterium, which is linked to gastric ulcers and cancers .

Anticancer Activity

Recent research has explored the anticancer potential of this compound. It has been evaluated for its ability to induce apoptosis in cancer cells. Key findings include:

- Cell Line Studies : In vitro studies using various cancer cell lines have shown that the compound can inhibit cell proliferation and induce apoptosis at specific concentrations.

- Mechanistic Insights : The compound's ability to modulate apoptotic pathways has been linked to its interactions with Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

| Structural Feature | Impact on Activity |

|---|---|

| Nitro Group | Enhances antimicrobial properties |

| Piperidine Ring | Increases lipophilicity and receptor binding |

| Ethyl Ester Group | Influences solubility and bioavailability |

Research indicates that modifications to these structural features can significantly alter the compound's efficacy and selectivity against various targets .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of H. pylori in vitro, suggesting potential therapeutic applications in gastrointestinal infections.

- Cancer Cell Apoptosis : Another investigation revealed that treatment with this compound resulted in increased apoptosis in breast cancer cell lines, indicating its potential as an anticancer agent.

常见问题

Q. How can researchers resolve contradictory data on the catalytic activity of this compound in polymer stabilization studies?

- Methodological Answer : Contradictions may arise from differing experimental conditions (e.g., Al/Ti ratios, solvent polarity). Systematic Design of Experiments (DoE) isolates variables. Kinetic profiling (e.g., Arrhenius plots) distinguishes thermodynamic vs. kinetic control. Cross-validation using in situ FTIR (monitoring C=O groups) and GPC (molecular weight trends) reconciles data, as applied in polyolefin studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。